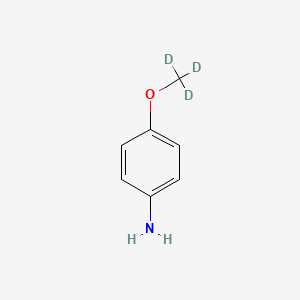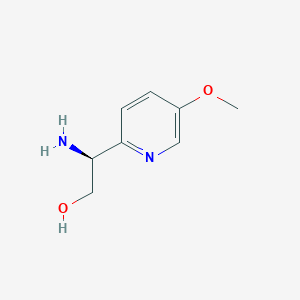
4-(2H3)methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H3)methoxyaniline, also known as 4-methoxyphenylamine, is an organic compound with the molecular formula C7H9NO. It is a derivative of aniline where the hydrogen atom at the para position is replaced by a methoxy group. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 4-(2H3)methoxyaniline can be synthesized through several methods. One common approach involves the reduction of 4-nitroanisole using a reducing agent such as sodium sulfide or catalytic hydrogenation. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, this compound is produced by the methoxylation of p-nitrochlorobenzene followed by reduction. The methoxylation reaction is carried out using methanol and a base, such as sodium hydroxide, to form p-nitroanisole. This intermediate is then reduced to this compound using sodium sulfide or catalytic hydrogenation .
化学反応の分析
Types of Reactions: 4-(2H3)methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones and nitroso compounds.
Reduction: Aniline derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
4-(2H3)methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various aromatic compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.
Industry: this compound is employed in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-(2H3)methoxyaniline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The methoxy group enhances its reactivity, allowing it to participate in various biochemical reactions .
類似化合物との比較
Aniline: The parent compound without the methoxy group.
4-methoxyaniline: The non-deuterated version of 4-(2H3)methoxyaniline.
4-nitroaniline: A nitro derivative of aniline.
Comparison: this compound is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to aniline and its derivatives. The methoxy group increases the electron density on the aromatic ring, making it more reactive in electrophilic substitution reactions. Additionally, the deuterium substitution can influence the compound’s behavior in isotopic labeling studies .
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
126.17 g/mol |
IUPAC名 |
4-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/i1D3 |
InChIキー |
BHAAPTBBJKJZER-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)N |
正規SMILES |
COC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)


![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)

![Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)
